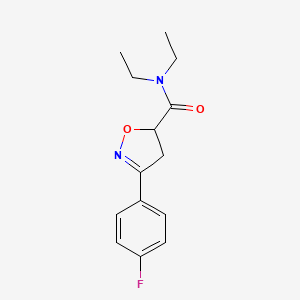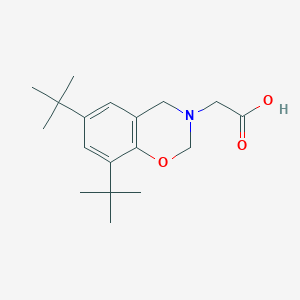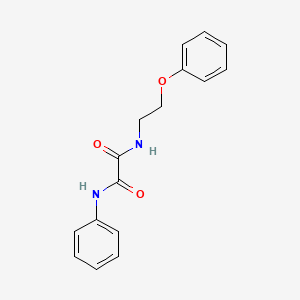![molecular formula C17H19ClF3NO2 B4581989 (tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4581989.png)
(tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride
Overview
Description
Synthesis Analysis
Synthesis involves multiple steps, including condensation reactions and modifications to introduce specific functional groups or structural changes. For instance, the Weidenhagen reaction has been utilized for synthesizing furyl-imidazole derivatives, indicative of similar synthetic pathways that might be applied for the target compound (Vlasova, Aleksandrov, & El’chaninov, 2010).
Molecular Structure Analysis
The molecular structure of such compounds often involves complex ring systems, including furan rings substituted with various groups. Techniques like NMR and IR spectroscopy are crucial for establishing geometrical configurations and understanding the electronic environment of the molecule (Karminski-Zamola & Jakopčić, 1981).
Chemical Reactions and Properties
The compound's chemical reactivity can include electrophilic substitution reactions such as acylation, bromination, nitration, sulfonation, and hydroxymethylation, demonstrating its versatility in undergoing various chemical transformations (Vlasova, Aleksandrov, & El’chaninov, 2010).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Furan Derivatives : Studies have focused on synthesizing various furan derivatives, including (tetrahydro-2-furanylmethyl) compounds. For instance, Karminski-Zamola and Jakopčić (1981) prepared 1-(2-furyl)-2-arylethylenes for photochemistry and photoelectron spectroscopy studies, establishing their geometrical configurations through 1H NMR and IR spectra (G. Karminski-Zamola & K. Jakopčić, 1981).
- Preparation via Reductive Amination : Ponomarev et al. (1971) reported the synthesis of N-furfurylaminoethanol and related compounds via reductive amination, starting from furfural (A. Ponomarev et al., 1971).
Applications in Heterocyclic Chemistry
- Synthesis of Heterocyclic Compounds : Research by Altalbawy (2013) involved the synthesis of novel bis-α,β-unsaturated ketones and pyrazolo[3,4-b]pyridine derivatives using furan compounds. These were evaluated for antimicrobial properties (Farag M. A. Altalbawy, 2013).
- Formation of New Ring Systems : Hassan (2000) explored the synthesis of Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and related systems, demonstrating the versatility of furan derivatives in creating novel chemical structures (N. A. Hassan, 2000).
Photochemical and Spectroscopic Studies
- Electronic Absorption Spectra : The study of electronic absorption spectra of furan derivatives, including N-(2-furylmethylene)amines, was conducted by Abu-Eittah and Hammed (1984). They utilized molecular orbital calculations to predict molecule conformations and interactions (R. Abu-Eittah & Maher Mohamed Hammed, 1984).
Formation of Complexes and Cyclization
- Complex Formation : The creation of N,N,N-trifurylalkylperhydro-1,3,5-triazines through the reaction of primary furan amines with formaldehyde was explored by Buntyakova et al. (1983), demonstrating the complex reactions and formations possible with furan derivatives (N. A. Buntyakova et al., 1983).
properties
IUPAC Name |
1-(oxolan-2-yl)-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO2.ClH/c18-17(19,20)13-4-1-3-12(9-13)16-7-6-15(23-16)11-21-10-14-5-2-8-22-14;/h1,3-4,6-7,9,14,21H,2,5,8,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZNHGXWDTKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-2-ylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)
![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)
![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)
![N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)

![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4581961.png)
![N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4581971.png)
![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)
![3,3'-[(5-phenyl-1,3,4-thiadiazol-2-yl)imino]dipropanoic acid](/img/structure/B4581979.png)


![5-{[(4-chlorophenyl)thio]methyl}-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4582013.png)
